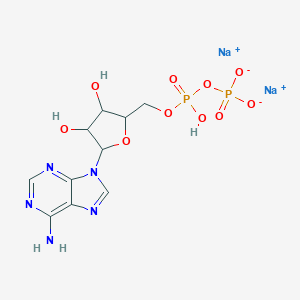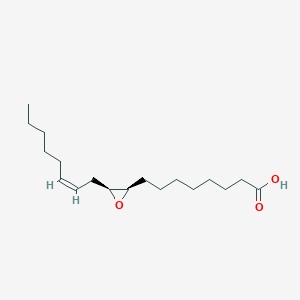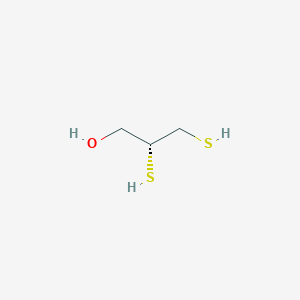
Adenosine 5'-diphosphate disodium salt
描述
Adenosine 5'-diphosphate (ADP) is a critical molecule in cellular biochemistry, particularly in metabolic pathways and energy storage. It is a nucleotide that plays a vital role in the transfer of energy during cellular processes. ADP is converted to ATP (adenosine triphosphate), which is a primary energy currency of the cell, and this conversion is central to energy release and storage within cells .
Synthesis Analysis
The synthesis of ADP analogs has been a subject of interest in biochemical research. For instance, a 5'-amino analog of ADP, referred to as NADP, was synthesized from a previously described aminonucleoside triphosphate. This synthesis involved the hexokinase-catalyzed transfer of the terminal phosphoryl group to glucose. The resulting NADP was found to be stable in neutral or basic media and shared similar chromatographic, electrophoretic, and spectrographic properties with natural ADP . Another synthesis approach led to the creation of adenosine 5'-[\u03b2-18O2]triphosphate, which was achieved with an overall yield of 19% based on phosphorus pentachloride, highlighting the use of the diphenylmethyl protecting group as a key feature in the synthesis process .
Molecular Structure Analysis
The molecular structure of ADP and its analogs has been elucidated using X-ray diffraction techniques. For example, the crystal structure of the Tris salt of ADP revealed a folded conformation of the ADP molecule with an anti conformation about the glycosidic bond. The ribose ring displayed a C(2')-endo-C-(3')-exo puckering, and the pyrophosphate chain exhibited a nearly eclipsed geometry. This less favorable eclipsed conformation is likely due to the association of Tris molecules with the polar diphosphate chain through electrostatic interactions and hydrogen bonds . Similarly, structural analyses of adenosine hypodiphosphate (AhDP) salts showed anti conformation about the N-glycosidic bond and similar puckering of the ribose ring, with the adenine-hypodiphosphate interactions playing a significant role in nucleotide self-assembly .
Chemical Reactions Analysis
ADP and its analogs undergo various chemical reactions that are significant in biological systems. The 5'-amino analog of ADP, NADP, can be degraded by snake venom phosphodiesterase to the monophosphate NAMP, and acid can degrade both NADP and NAMP to 5'-amino-5'-deoxyadenosine. These reactions demonstrate the chemical reactivity and potential for further transformation of ADP analogs in different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ADP and its analogs are influenced by their molecular structure and the interactions they undergo. The stability of NADP in neutral or basic media and its resemblance to natural ADP in terms of chromatographic, electrophoretic, and spectrographic properties suggest that the analog retains many of the essential characteristics of ADP . The crystal structure analysis provides insights into the conformational preferences and potential interaction sites for ADP, which are crucial for understanding its role in biochemical processes .
科学研究应用
ADP forms complexes with several metal ions, including Na+, Mg2+, Ca2+, Mn2+, Co2+, Ni2+, Cu2+, and others. These complexes have been studied for their structures and spectral characteristics (Tajmir-Riahi, Bertrand, & Theophanides, 1986).
Negative-ion electrospray mass spectrometry analysis of polyphosphonated alkali metal salts, including ADP, shows improved signal intensity and identification after diethylamine treatment (Ballantine, Games, & Slater, 1997).
ADP has been employed as an efficient depressant for the separation of cassiterite from calcite in mineral processing. It shows strong adsorption on the calcite surface, enhancing its hydrophilicity and facilitating flotation separation (Wang, Liu, Zhu, & Li, 2021).
ADP undergoes temperature-dependent self-association in isotonic saline, with association increasing at lower temperatures. This was studied using a novel hollow fiber dialyzer with a low molecular weight cutoff (Ferguson, Smith, Adams, & Barlow, 1974).
In a study on a new coordination complex, ADP was used for fluorescence sensing of various nucleotides in aqueous solutions. It also showed potential in drug delivery applications (Zhang & Li, 2017).
The interaction of Tris buffer with nucleotides, including ADP, has been examined. The study revealed the crystal and molecular structures of the Tris salt of ADP, providing insights into nucleotide-buffer interactions (Shakked, Viswamitra, & Singh, 1980).
Solid-state NMR spectroscopy and quantum mechanics calculations were used to study stepwise conformational transition of ADP crystals. This research characterized individual sodium sites in hydrated disodium salts of ADP (Nausner, Brus, Haeubl, Müller, & Schoefberger, 2009).
ADP has been used in the rapid and green synthesis of amorphous calcium phosphate mesoporous microspheres, demonstrating its role in drug delivery systems with pH-responsive behavior (Qi, Zhu, Sun, Wu, & Chen, 2015).
未来方向
Adenosine 5’-diphosphate disodium salt continues to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . Its role in energy storage and nucleic acid metabolism, as well as its impact on platelet activation, make it a significant area of ongoing research .
属性
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKSTPSQHZNDSC-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5Na2O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015443 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-diphosphate disodium salt | |
CAS RN |
16178-48-6 | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016178486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901015443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-(trihydrogen diphosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone](/img/structure/B93158.png)









